N-(3-cyanothiophen-2-yl)acetamide
Overview
Description
N-(3-cyanothiophen-2-yl)acetamide is a heterocyclic amide derivative. It is characterized by the presence of a thiophene ring substituted with a cyano group and an acetamide group.
Preparation Methods
N-(3-cyanothiophen-2-yl)acetamide can be synthesized through a N-acylation reaction. The process involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. The reaction is typically carried out under controlled conditions and characterized by various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography .
Chemical Reactions Analysis
N-(3-cyanothiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the cyano or acetamide groups can be replaced by other functional groups.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
N-(3-cyanothiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It is used in the development of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)acetamide involves its interaction with various molecular targets. The compound can interact with DNA bases, such as guanine, thymine, adenine, and cytosine, through charge transfer interactions. These interactions can influence biological processes and pathways, contributing to its antimicrobial and antioxidant activities .
Comparison with Similar Compounds
N-(3-cyanothiophen-2-yl)acetamide can be compared with other similar compounds, such as:
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound has an additional thiophene ring, which may enhance its biological activities.
Cyanoacetamide derivatives: These compounds share the cyanoacetamide functional group and are known for their diverse biological activities.
This compound stands out due to its unique combination of a thiophene ring with cyano and acetamide groups, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(3-cyanothiophen-2-yl)acetamide is a heterocyclic amide derivative notable for its unique structural features, including a thiophene ring and a cyano group. This compound has garnered attention in various scientific fields due to its significant biological activities, particularly in antimicrobial and antioxidant capacities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₉H₈N₂OS
- CAS Number : 55654-18-7
The compound can be synthesized through an N-acylation reaction involving 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid. Characterization techniques such as FT-IR, NMR, and single crystal X-ray crystallography are employed to confirm its structure.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as yeasts. The compound demonstrated significant activity against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Yeasts : Candida glabrata, Candida krusei
The minimum inhibitory concentration (MIC) values suggest that the compound is effective at low concentrations, highlighting its potential as an antimicrobial agent .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has shown moderate antioxidant activity. This activity is crucial in protecting cells from oxidative stress, which can lead to various diseases. The compound's ability to scavenge free radicals suggests it may play a role in therapeutic applications aimed at combating oxidative damage .
The mechanism by which this compound exerts its biological effects involves interactions with biomolecules such as DNA bases (guanine, thymine, adenine, and cytosine). It is believed that the compound forms hydrogen bonds with these bases, potentially leading to enzyme inhibition or activation. Such interactions may disrupt cellular processes in target organisms, contributing to its antimicrobial efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Properties :
-
Antioxidant Evaluation :
- Another research article highlighted the antioxidant potential of this compound through various assays measuring free radical scavenging activity. The findings support its use in formulations aimed at reducing oxidative stress.
Comparative Analysis with Similar Compounds
This compound can be compared with other derivatives that share similar structural features:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Additional thiophene ring | Enhanced biological activities |
Cyanoacetamide derivatives | Cyano group | Diverse biological activities |
The presence of additional functional groups or rings can significantly influence the biological properties of these compounds, suggesting avenues for further research into their potential applications.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5(10)9-7-6(4-8)2-3-11-7/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSDPIIIRFZTAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306386 | |
Record name | N-(3-Cyano-2-thienyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55654-18-7 | |
Record name | N-(3-Cyano-2-thienyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55654-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Cyano-2-thienyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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